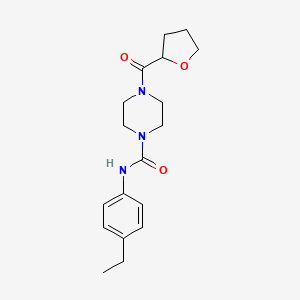
N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarboxamide
描述
N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarboxamide, also known as 3-Cl-4-MMPA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been studied for its various biological activities.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarboxamide involves the inhibition of SERT and NET, leading to increased levels of serotonin and norepinephrine in the synaptic cleft. This results in an antidepressant effect, as these neurotransmitters are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
In addition to its antidepressant effects, this compound has also been found to exhibit anxiolytic and analgesic properties. It has been shown to reduce anxiety-like behaviors in animal models and to decrease pain sensitivity in a dose-dependent manner.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarboxamide in lab experiments is its high selectivity for SERT and NET, which allows for more precise targeting of these transporters. However, one limitation is its relatively low potency compared to other antidepressant medications, which may require higher doses to achieve therapeutic effects.
未来方向
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarboxamide, including:
1. Further investigation of its pharmacological properties and potential therapeutic applications in the treatment of neurological disorders.
2. Development of more potent analogs of this compound that exhibit improved efficacy and selectivity.
3. Exploration of its potential interactions with other neurotransmitter systems, such as the dopamine and gamma-aminobutyric acid (GABA) systems.
4. Investigation of its safety and tolerability in human clinical trials, with the goal of developing a new antidepressant medication with fewer side effects than current treatments.
科学研究应用
N-(3-chloro-2-methylphenyl)-4-methyl-1-piperazinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety and depression. It has been found to exhibit significant affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are key targets for antidepressant medications.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10-11(14)4-3-5-12(10)15-13(18)17-8-6-16(2)7-9-17/h3-5H,6-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXSKPFZNALEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4423473.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4423486.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4423495.png)
![ethyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B4423509.png)
![N,N-dimethyl-N'-[(2R*)-tetrahydro-2-furanylmethyl]-4,6-pyrimidinediamine](/img/structure/B4423512.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4423518.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423525.png)

![N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4423561.png)

![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B4423567.png)
![dimethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B4423570.png)